molecular formula C8H18N2S B14651339 N-hexyl-N'-methylthiourea CAS No. 53393-06-9

N-hexyl-N'-methylthiourea

Cat. No.: B14651339
CAS No.: 53393-06-9
M. Wt: 174.31 g/mol
InChI Key: BAJLGZYEGJXSEB-UHFFFAOYSA-N
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Description

N-hexyl-N’-methylthiourea is an organosulfur compound with the chemical formula C8H18N2S. It is a derivative of thiourea, where one of the nitrogen atoms is substituted with a hexyl group and the other with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hexyl-N’-methylthiourea can be synthesized through the nucleophilic addition of hexylamine to methyl isothiocyanate. The reaction is typically carried out in an aqueous or ethanolic solution. The general procedure involves adding hexylamine to a solution of methyl isothiocyanate under stirring conditions. The reaction mixture is then heated to remove excess ammonia, and the product is purified by crystallization .

Industrial Production Methods

Industrial production of N-hexyl-N’-methylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The product is typically purified through filtration and recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-N’-methylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexylamine and methylamine.

    Substitution: Thiol derivatives.

Mechanism of Action

The mechanism of action of N-hexyl-N’-methylthiourea involves its interaction with molecular targets through chemical adsorption. In corrosion inhibition, it adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. In biological systems, it may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hexyl-N’-methylthiourea is unique due to its specific alkyl substitutions, which enhance its solubility in organic solvents and its effectiveness as a corrosion inhibitor. Its unique structure also allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications .

Properties

CAS No.

53393-06-9

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

1-hexyl-3-methylthiourea

InChI

InChI=1S/C8H18N2S/c1-3-4-5-6-7-10-8(11)9-2/h3-7H2,1-2H3,(H2,9,10,11)

InChI Key

BAJLGZYEGJXSEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=S)NC

Origin of Product

United States

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